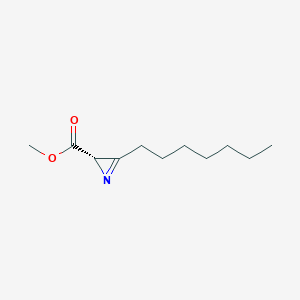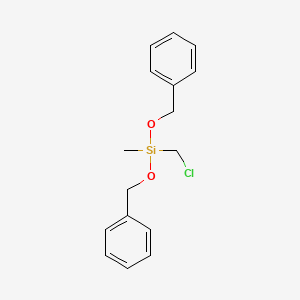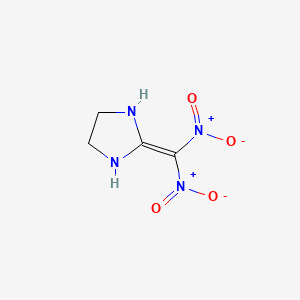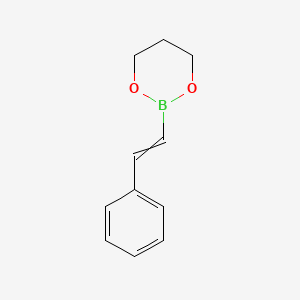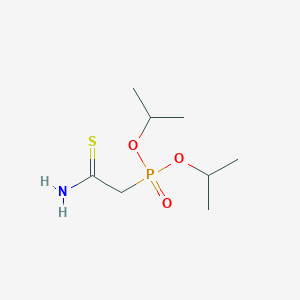
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-amino-2-sulfanylideneethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an amino-thio compound. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Kabachnik–Fields reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of amino acid metabolism.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of flame retardants and plasticizers
作用機序
The mechanism of action of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Aminomethylphosphonic acid: A simpler aminophosphonate with similar enzyme inhibitory properties.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Uniqueness
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is unique due to its specific combination of an amino-thio group and a phosphonate moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler aminophosphonates .
特性
CAS番号 |
132424-73-8 |
|---|---|
分子式 |
C8H18NO3PS |
分子量 |
239.27 g/mol |
IUPAC名 |
2-di(propan-2-yloxy)phosphorylethanethioamide |
InChI |
InChI=1S/C8H18NO3PS/c1-6(2)11-13(10,5-8(9)14)12-7(3)4/h6-7H,5H2,1-4H3,(H2,9,14) |
InChIキー |
NHSSQEVRSUWIKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(CC(=S)N)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


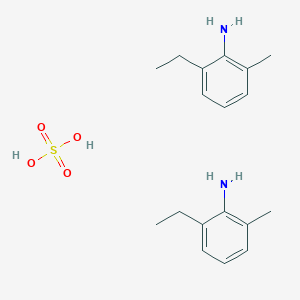
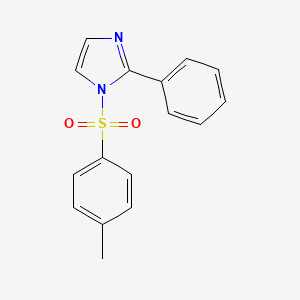
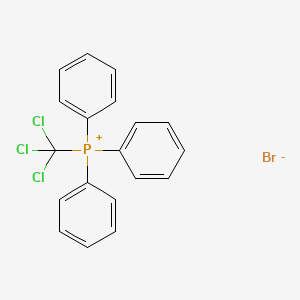

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)

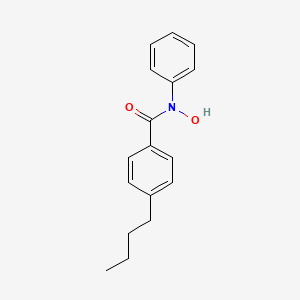
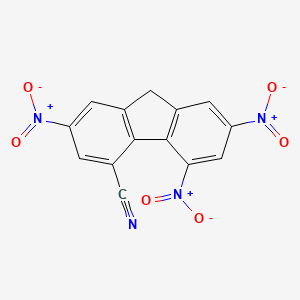
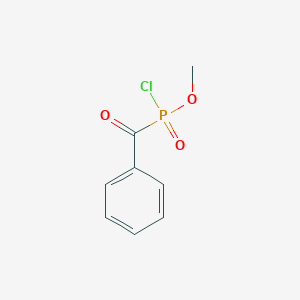
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
